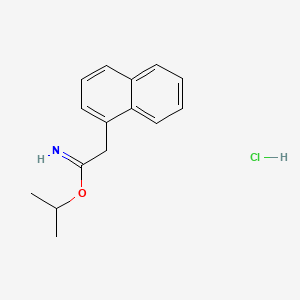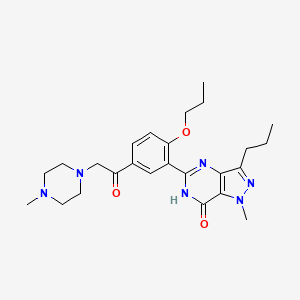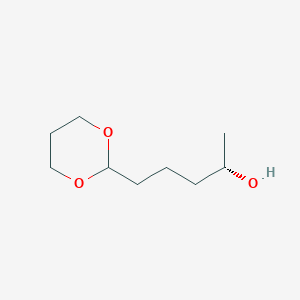
Isopropyl 1-Naphthylacetimidate Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 1-Naphthylacetimidate Hydrochloride is a chemical compound with significant applications in various fields of science and industry. It is known for its unique structure and reactivity, making it a valuable reagent in organic synthesis and other chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 1-Naphthylacetimidate Hydrochloride typically involves the reaction of isopropylamine with 1-naphthylacetyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or chloroform.
Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the rate of reaction and minimize side reactions.
Base: Common bases used include triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl 1-Naphthylacetimidate Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthylacetyl derivatives.
Reduction: Reduction reactions can yield naphthylacetyl amines.
Substitution: It readily participates in nucleophilic substitution reactions, forming a variety of substituted naphthylacetyl compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Alcohols, amines, and thiols under mild conditions.
Major Products
The major products formed from these reactions include naphthylacetyl derivatives, naphthylacetyl amines, and various substituted naphthylacetyl compounds.
Applications De Recherche Scientifique
Isopropyl 1-Naphthylacetimidate Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Isopropyl 1-Naphthylacetimidate Hydrochloride exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. These intermediates can modify proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function. The pathways involved often include nucleophilic attack on the imidate group, resulting in the formation of covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopropyl 1-Naphthylacetate: Similar structure but lacks the imidate group.
Naphthylacetic Acid: A simpler compound with similar reactivity.
Isopropyl Acetimidate: Shares the imidate group but has a different aromatic ring.
Uniqueness
Isopropyl 1-Naphthylacetimidate Hydrochloride is unique due to its combination of the naphthyl ring and the imidate group, which imparts distinct reactivity and makes it a versatile reagent in various chemical transformations.
Propriétés
Formule moléculaire |
C15H18ClNO |
|---|---|
Poids moléculaire |
263.76 g/mol |
Nom IUPAC |
propan-2-yl 2-naphthalen-1-ylethanimidate;hydrochloride |
InChI |
InChI=1S/C15H17NO.ClH/c1-11(2)17-15(16)10-13-8-5-7-12-6-3-4-9-14(12)13;/h3-9,11,16H,10H2,1-2H3;1H |
Clé InChI |
OQLSNUMIHFUMDA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=N)CC1=CC=CC2=CC=CC=C21.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione (Major)](/img/structure/B13435220.png)
![benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13435222.png)

![3-Chlorofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13435245.png)


